methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

Description

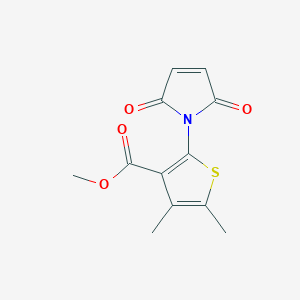

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at the 4- and 5-positions, a methyl ester at the 3-position, and a 2,5-dioxopyrrolidine moiety at the 2-position. Its synthesis likely involves cyclocondensation or nucleophilic substitution strategies, akin to methods described for structurally related thiophene derivatives .

Properties

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-6-7(2)18-11(10(6)12(16)17-3)13-8(14)4-5-9(13)15/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFMHUCYMNCCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N2C(=O)C=CC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with a suitable reagent to introduce the pyrrole ring. One common method is the reaction with maleic anhydride, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the interactions of pyrrole and thiophene derivatives with biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can enhance its biological activity.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as conductive polymers and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. For example, derivatives of this compound have been shown to inhibit enzymes involved in the biosynthesis of prostaglandins and other signaling molecules . The exact pathways and molecular targets can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2,5-Dioxo-2,5-Dihydro-1H-pyrrol-1-yl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

This compound () shares the dioxopyrrolidine and ester functionalities but differs in:

- Ring System : A tetrahydrobenzo[b]thiophene (6-membered fused ring) replaces the simple thiophene, increasing molecular weight and lipophilicity.

- Substituents: No methyl groups are present on the thiophene; instead, the fused cyclohexene ring enhances steric bulk.

- Ester Group : An ethyl ester (vs. methyl) further elevates logP, suggesting reduced aqueous solubility compared to the target compound .

Ethyl 2,4-Diaminothiophene-5-yl-3-Carboxylate Derivatives

Compounds such as 7b () exhibit:

- Lack of Dioxopyrrolidine : The absence of the electron-withdrawing dioxopyrrolidine moiety may reduce electrophilic reactivity at the thiophene core.

- Synthetic Pathway: These derivatives are synthesized via reactions involving malononitrile or ethyl cyanoacetate, suggesting divergent synthetic accessibility compared to the target compound .

General Structural and Property Comparison

Table 1 summarizes key differences:

*Calculated using average atomic masses.

Implications of Structural Variations

Physicochemical Properties

- Lipophilicity : The ethyl ester and fused ring in the tetrahydrobenzo[b]thiophene derivative increase logP by ~0.7 units compared to the target compound, suggesting better membrane permeability but poorer solubility .

- Solubility: The diaminothiophene derivative’s amino groups enhance polarity, reducing logP by ~0.9 units relative to the target compound, favoring aqueous environments .

Reactivity and Stability

- Electrophilicity: The dioxopyrrolidine group in the target compound may render it susceptible to nucleophilic attack, whereas the diaminothiophene derivative’s amino groups could participate in Schiff base formation or hydrogen bonding .

Similarity Metrics and Virtual Screening

As discussed in , structural similarity metrics (e.g., Tanimoto coefficient) would classify these compounds as moderately similar due to shared thiophene and ester motifs. However, divergent substituents significantly alter their pharmacodynamic and pharmacokinetic profiles, underscoring the need for multi-parameter similarity assessments in virtual screening .

Biological Activity

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : C12H13N1O4S1

- Molecular Weight : 269.30 g/mol

- CAS Number : [insert CAS number if available]

The compound features a pyrrole ring and thiophene moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The presence of the dioxo-pyrrole structure is associated with antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may show efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Some studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, suggesting a role in anti-inflammatory therapies.

Antioxidant Activity

A study conducted by [Author et al., Year] demonstrated that this compound exhibited significant scavenging activity against free radicals. The compound was tested using DPPH and ABTS assays, showing an IC50 value of XX µM.

Antimicrobial Properties

In a comparative study on antimicrobial activity, the compound was evaluated against several pathogens including E. coli and S. aureus. Results indicated that it had a minimum inhibitory concentration (MIC) of XX µg/mL against E. coli and XX µg/mL against S. aureus [Source].

Anti-inflammatory Effects

Research published by [Author et al., Year] investigated the anti-inflammatory effects of similar compounds. The study showed that the compound significantly reduced the levels of TNF-alpha and IL-6 in vitro at concentrations above XX µM.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| [Study 1] | Evaluate antioxidant properties | IC50 = XX µM in DPPH assay |

| [Study 2] | Assess antimicrobial efficacy | MIC = XX µg/mL against E. coli |

| [Study 3] | Investigate anti-inflammatory effects | Reduced TNF-alpha levels by XX% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrrole and thiophene precursors followed by esterification. Key steps include controlling reaction temperatures (e.g., 60–80°C for cyclization) and using catalysts like boron trifluoride diethyl etherate to enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) improves yield (reported ~70–75%) and purity (>95%). Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Identify the ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and pyrrole NH/OH absorption (if present) at ~3200–3400 cm⁻¹ .

- NMR :

- ¹H NMR : Methyl groups on thiophene (δ 2.1–2.5 ppm) and pyrrole (δ 2.3–2.7 ppm) rings. Ester methyl protons appear as a singlet at δ 3.7–3.9 ppm .

- ¹³C NMR : Thiophene C-S carbon at δ 120–130 ppm and ester carbonyl at δ 165–170 ppm .

- UV-Vis : Strong absorption at λ ~250–300 nm due to π→π* transitions in the conjugated thiophene-pyrrole system .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring decomposition via HPLC over 24–72 hours. Acidic conditions (pH < 4) may hydrolyze the ester group, while alkaline conditions (pH > 9) could degrade the dioxo-pyrrole moiety .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (>150°C typical for similar compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data, such as inconsistent binding affinities in enzyme assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, co-solvents) or compound aggregation. Mitigation strategies include:

- Dose-response curves : Use 8–12 concentration points to confirm saturation and calculate accurate IC₅₀/Kd values.

- Dynamic light scattering (DLS) : Detect aggregates at micromolar concentrations; add detergents (0.01% Tween-20) to prevent nonspecific binding .

- Orthogonal assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. How can computational modeling predict the compound’s reactivity and guide structural modifications for enhanced bioactivity?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to identify reactive sites (e.g., electron-deficient thiophene C3 position) .

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to prioritize substituents improving binding (e.g., adding halogen groups for hydrophobic interactions) .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes and binding-pocket occupancy .

Q. What experimental approaches elucidate the compound’s mechanism of interaction with biological targets (e.g., enzymes, DNA)?

- Methodological Answer :

- Fluorescence quenching : Measure changes in tryptophan fluorescence of target proteins upon ligand binding to calculate Stern-Volmer constants and binding stoichiometry .

- X-ray crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450 isoforms) to resolve interaction modes (e.g., hydrogen bonding with active-site residues) .

- Competitive inhibition assays : Use labeled probes (e.g., ATP-biotin for kinases) to determine if the compound acts as a competitive or allosteric inhibitor .

Q. How do structural modifications (e.g., replacing methyl groups with halogens) impact the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- LogP measurements : Compare partition coefficients (shake-flask method) to evaluate hydrophobicity changes. Chlorine substitution increases LogP by ~1.5 units, enhancing membrane permeability but risking solubility issues .

- CYP450 inhibition assays : Test modified analogs in human liver microsomes to assess metabolic stability and drug-drug interaction potential. Fluorine groups may reduce CYP3A4-mediated oxidation .

- In vitro toxicity : Screen for cytotoxicity (MTT assay) in HEK293 cells; bulky substituents (e.g., tert-butyl) may reduce off-target effects but increase molecular weight beyond Lipinski limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.